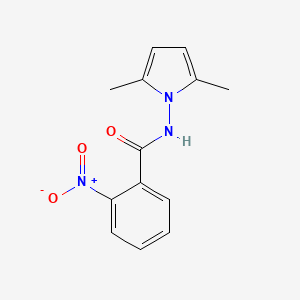
4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-(2-PYRAZINYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-(2-PYRAZINYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a benzodioxin ring, a pyrazine ring, and a triazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-(2-PYRAZINYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. Common steps might include:
Formation of the Benzodioxin Ring: This could involve the cyclization of a catechol derivative with an appropriate dihalide.
Formation of the Pyrazine Ring: This might be synthesized via condensation reactions involving diamines and dicarbonyl compounds.
Formation of the Triazole Ring: This could be achieved through cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition.
Coupling Reactions: The final step would involve coupling the benzodioxin, pyrazine, and triazole moieties under suitable conditions, possibly using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production would likely scale up these synthetic routes, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, especially at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitrogen atoms in the triazole or pyrazine rings.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products would depend on the specific reactions but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the synthesis of novel polymers or materials with unique properties.
Biology
Enzyme Inhibition: Possible use as an inhibitor for specific enzymes due to its complex structure.
Receptor Binding: Potential for binding to biological receptors, influencing cellular processes.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Therapeutic Agents: Potential use in treating diseases due to its biological activity.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. Generally, it could involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor activity, influencing signal transduction pathways.
DNA Interaction: Intercalating into DNA, affecting gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOLE
- 4-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-(2-PYRAZINYL)-4H-1,2,4-TRIAZOLE
Uniqueness
- Structural Complexity : The presence of multiple heterocyclic rings.
- Biological Activity : Potential for unique interactions with biological targets.
- Synthetic Accessibility : Challenges in synthesis due to the complex structure.
Propriétés
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-pyrazin-2-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O2S/c22-14-18-17-13(10-8-15-3-4-16-10)19(14)9-1-2-11-12(7-9)21-6-5-20-11/h1-4,7-8H,5-6H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFZOBKSKIBRRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C(=NNC3=S)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(3-chlorophenyl)ethyl]-2-methyl-3-furamide](/img/structure/B5701736.png)
![2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B5701739.png)




![N-[(5-bromo-2-methoxyphenyl)methyl]-3-fluoroaniline](/img/structure/B5701778.png)
![ethyl 2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5701780.png)
![4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide](/img/structure/B5701786.png)
![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5701791.png)
![methyl {4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetate](/img/structure/B5701805.png)
![N-{amino[(4,7-dimethyl-2-quinazolinyl)amino]methylene}-N'-(4-methoxyphenyl)thiourea](/img/structure/B5701815.png)


